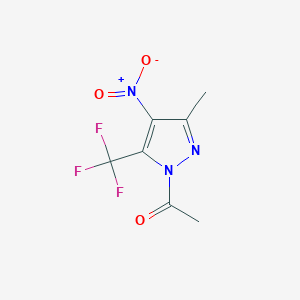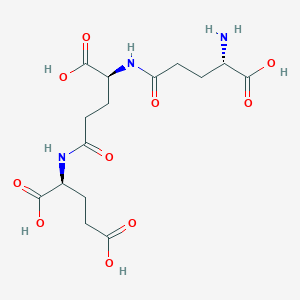
1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole
Descripción general
Descripción
1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole (ACMTNP) is an organic compound belonging to the class of pyrazoles. It has been studied for its potential applications in various fields of science, including medicinal chemistry, synthetic organic chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole has been studied for its potential applications in various fields of science, including medicinal chemistry, synthetic organic chemistry, and biochemistry. In medicinal chemistry, 1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter acetylcholine. In synthetic organic chemistry, 1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole has been used as a catalyst for the synthesis of various organic compounds. In biochemistry, 1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole has been studied for its potential use as a fluorescent probe for the detection of various biological compounds.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter acetylcholine. This inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine, which can lead to various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole are not fully understood. However, it is believed that the compound can lead to an increase in the concentration of acetylcholine, which can lead to various physiological effects. These effects include increased alertness, increased memory, increased motor coordination, and increased energy levels. In addition, 1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be isolated from the reaction mixture using column chromatography. Another advantage is that it has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.
A limitation of 1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole is that its mechanism of action is not fully understood, which can make it difficult to predict its effects in different contexts. In addition, its biochemical and physiological effects are not well understood, which can limit its potential applications in medicinal chemistry and biochemistry.
Direcciones Futuras
There are several potential future directions for the study of 1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. This could help to better understand the compound's potential applications in medicinal chemistry and biochemistry. Another potential direction is to investigate the compound's potential applications in other fields, such as synthetic organic chemistry and materials science. Finally, further research could be conducted to investigate the compound's potential as a fluorescent probe for the detection of various biological compounds.
Propiedades
IUPAC Name |
1-[3-methyl-4-nitro-5-(trifluoromethyl)pyrazol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O3/c1-3-5(13(15)16)6(7(8,9)10)12(11-3)4(2)14/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTAPLFYRDPBPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(F)(F)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654049 | |
| Record name | 1-[3-Methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
229980-58-9 | |
| Record name | 1-[3-Methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















